2-N-(2-morpholin-4-ylpyridin-3-yl)thiophene-2,5-dicarboxamide
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Overview
Description
2-N-(2-morpholin-4-ylpyridin-3-yl)thiophene-2,5-dicarboxamide is a complex organic compound that features a thiophene ring substituted with a pyridine and morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(2-morpholin-4-ylpyridin-3-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method includes the Paal–Knorr synthesis, which is a cyclization reaction of 1,4-dicarbonyl compounds with ammonia or primary amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of microwave irradiation to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-N-(2-morpholin-4-ylpyridin-3-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-N-(2-morpholin-4-ylpyridin-3-yl)thiophene-2,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-N-(2-morpholin-4-ylpyridin-3-yl)thiophene-2,5-dicarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds such as nicotinic acid and pyridoxine share the pyridine moiety and exhibit similar biological activities.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide are structurally related and have comparable chemical properties.
Uniqueness
2-N-(2-morpholin-4-ylpyridin-3-yl)thiophene-2,5-dicarboxamide is unique due to its combination of a thiophene ring with both pyridine and morpholine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-N-(2-morpholin-4-ylpyridin-3-yl)thiophene-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c16-13(20)11-3-4-12(23-11)15(21)18-10-2-1-5-17-14(10)19-6-8-22-9-7-19/h1-5H,6-9H2,(H2,16,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIHAYYIBHFGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)NC(=O)C3=CC=C(S3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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